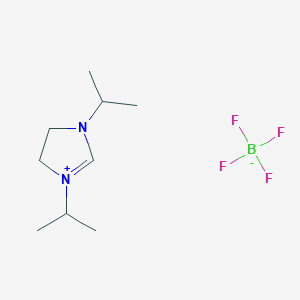

1,3-Diisopropylimidazolinium tetrafluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Diisopropylimidazolinium tetrafluoroborate is a useful research compound. Its molecular formula is C9H21BF4N2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Supramolecular Aggregates

This compound forms supramolecular aggregates in solution, contributing to the understanding of the interactions between 1,3-dialkylimidazolium cations and noncoordinating anions. These interactions have implications in the study of ionic liquids and nanostructured materials (Consorti et al., 2005).

Catalysts in Chemical Synthesis

It has been used in the synthesis of palladium(II) complexes, which are active catalysts for C−C and C−N bond formation reactions, important in organic chemistry (Dastgir et al., 2010).

Lubrication

In the field of tribology, 1,3-diisopropylimidazolinium tetrafluoroborate shows promise as a lubricant for various material contacts, demonstrating excellent friction reduction and antiwear performance (Ye et al., 2001).

Ionic Liquids in Aromatic Mixtures

The compound forms liquid clathrates when mixed with aromatic hydrocarbons, indicating potential applications in the formation of inclusion compounds and in the field of green chemistry (Holbrey et al., 2003).

N-Heterocyclic Carbene Precursors

This compound serves as a precursor in the synthesis of N-heterocyclic carbenes, which are versatile ligands in catalysis (Hans et al., 2015).

Green Chemistry Applications

Its synthesis method has been optimized for better yield, cleaner production, and faster reaction times, contributing to environmentally friendly chemical processes (Ikhile et al., 2011).

Phase-Transfer Catalysts

This compound has been used as a phase-transfer catalyst in multiphase reactions, retaining catalytic activity over several reaction cycles, which is significant in industrial chemical processes (Kryshtal et al., 2005).

Corrosion Inhibition

It has shown effectiveness as a corrosion inhibitor for carbon steel, which is important in industrial applications to enhance material longevity (Deyab et al., 2017).

Electrochemical Studies

The electrochemical properties of this compound have been studied, contributing to its potential application in batteries and energy storage (Suarez et al., 1997).

Biomedical Applications

It has been used in the synthesis of multifunctional nanoparticles for biomedical applications, showing potential as optical biolabels and contrast agents for magnetic resonance imaging (Rodriguez-Liviano et al., 2013).

Safety and Hazards

1,3-Diisopropylimidazolinium tetrafluoroborate is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dusts or mists, not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

Analyse Biochimique

Biochemical Properties

1,3-Diisopropylimidazolinium tetrafluoroborate plays a significant role in biochemical reactions, particularly as a reagent and catalyst. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with N-heterocyclic carbene ligands, which are crucial in catalyzing metal complex-catalyzed cross-coupling reactions . These interactions are essential for facilitating various biochemical processes, including the synthesis of complex organic molecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic potential. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. It can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is essential for understanding its overall effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 1,3-Diisopropylimidazolinium tetrafluoroborate can be achieved through a simple one-step reaction between 1,3-diisopropylimidazoline and tetrafluoroboric acid.", "Starting Materials": [ "1,3-diisopropylimidazoline", "tetrafluoroboric acid" ], "Reaction": [ "Add 1,3-diisopropylimidazoline to a reaction vessel", "Slowly add tetrafluoroboric acid to the reaction vessel while stirring", "Heat the reaction mixture to 50-60°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid and wash with diethyl ether", "Dry the product under vacuum to obtain 1,3-Diisopropylimidazolinium tetrafluoroborate as a white solid" ] } | |

Numéro CAS |

137581-18-1 |

Formule moléculaire |

C9H21BF4N2 |

Poids moléculaire |

244.08 g/mol |

Nom IUPAC |

1,3-di(propan-2-yl)imidazolidin-1-ium;tetrafluoroborate |

InChI |

InChI=1S/C9H20N2.BF4/c1-8(2)10-5-6-11(7-10)9(3)4;2-1(3,4)5/h8-9H,5-7H2,1-4H3;/q;-1/p+1 |

Clé InChI |

QOFLMGQQJAIALX-UHFFFAOYSA-O |

SMILES |

[B-](F)(F)(F)F.CC(C)N1CC[N+](=C1)C(C)C |

SMILES canonique |

[B-](F)(F)(F)F.CC(C)[NH+]1CCN(C1)C(C)C |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

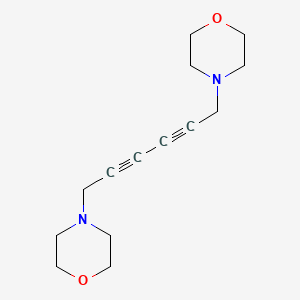

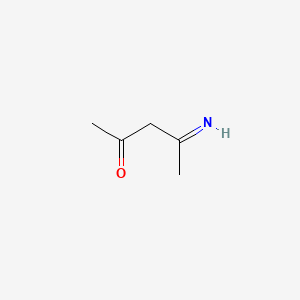

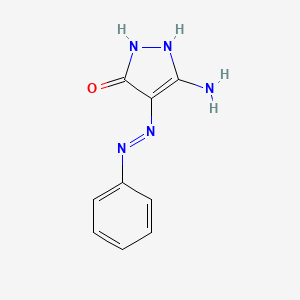

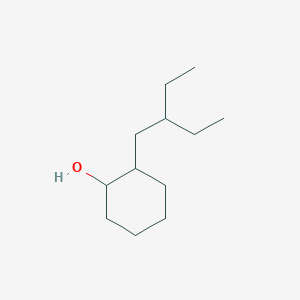

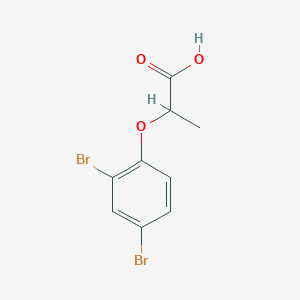

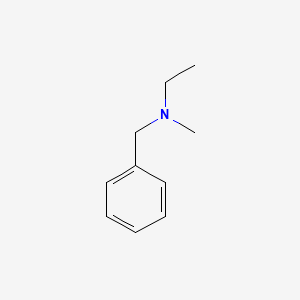

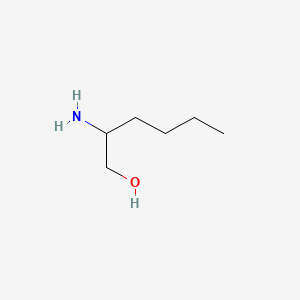

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)